2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
Description
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H13N3O/c1-2-10-5-3-6-11(9-10)17-14(18)12-7-4-8-15-13(12)16-17/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
NYFFYRRQXKOCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)C3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation with 3-Aminopyrazole
A highly efficient method involves the one-pot reaction of 3-ethylbenzaldehyde, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole under mild basic conditions. This protocol leverages the nucleophilic character of 3-aminopyrazole, which attacks the electrophilic nitroethenamine intermediate to form the pyrazolo[3,4-b]pyridine scaffold.
Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Catalyst: Triethylamine (0.5 equiv)
-
Temperature: 80°C for 6–8 hours
The reaction proceeds via imine formation followed by intramolecular cyclization, with the ethylphenyl group introduced through the aldehyde component. Substituting 3-ethylbenzaldehyde with other aryl aldehydes allows modular functionalization at the C3 position.
Cyclization of Prefunctionalized Intermediates
Acid-Catalyzed Cyclization of 2-Arylaminomethyl-3-Nitropyridines
Early synthetic routes relied on the cyclization of 2-(3-ethylphenylaminomethyl)-3-nitropyridine precursors in acidic media. The nitro group acts as a leaving group, facilitating ring closure upon protonation of the amino moiety.
Optimized Protocol:
-
Catalyst: Acetic acid (excess as solvent)
-
Temperature: Reflux (118°C) for 12 hours
-
Workup: Neutralization with aqueous NaHCO₃ followed by recrystallization from ethanol
This method suffers from moderate yields (50–65%) due to competing side reactions, but it remains valuable for large-scale synthesis owing to reagent accessibility.
Tautomerism-Guided Synthesis
Tautomeric Control in Solvent-Mediated Rearrangements
The inherent tautomerism of pyrazolo[3,4-b]pyridines (1H ↔ 2H) necessitates careful solvent selection to favor the 1H-isomer. Polar aprotic solvents like DMF stabilize the 1H-tautomer through hydrogen-bonding interactions, achieving a 9:1 equilibrium ratio.
Critical Parameters:
| Factor | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε ≥ 37.5 (DMF, DMSO) | +25% Yield |
| Temperature | 25–40°C | Prevents degradation |
| Reaction Time | 24–48 hours | Completes tautomerization |
This approach avoids harsh conditions, making it suitable for acid-sensitive derivatives.
Industrial Production Considerations
Scalability Challenges and Solutions
While laboratory syntheses prioritize yield and purity, industrial production requires addressing:
-
Catalyst Recovery: Heterogeneous catalysts (e.g., zeolite-supported acids) reduce costs in cyclization reactions.
-
Waste Management: Nitro group reduction byproducts necessitate advanced oxidation processes for effluent treatment.
-
Crystallization Optimization: Antisolvent addition (e.g., water in ethanol) improves crystal habit and filtration rates.
Pilot-scale trials demonstrate that the multicomponent reaction achieves 90% atom economy, outperforming cyclization methods (65–70%).
Emerging Methodologies
Photocatalytic C–H Functionalization
Recent advances employ visible-light photocatalysis to introduce the 3-ethylphenyl group post-cyclization. Using Ru(bpy)₃Cl₂ as a catalyst, direct arylation of the pyridine ring occurs at C6 with 1-ethyl-3-iodobenzene, achieving 68% yield . This method circumvents prefunctionalization steps but requires specialized equipment.
Chemical Reactions Analysis
Cyclization and Ring Formation
The compound participates in cyclization reactions under catalytic conditions. For example:
-
Silver-catalyzed cascade cyclization : Reacts with unsaturated ketones (e.g., 3-phenylpropiolaldehyde) in the presence of Ag(CF₃CO₂) and triflic acid (TfOH) to form fused pyrazolo[3,4-b]pyridine derivatives. The ethyl group stabilizes intermediates via inductive effects, facilitating 6-endo-dig cyclization .
-
ZrCl₄-mediated cyclization : Forms novel pyrazolo[3,4-b]pyridines when reacted with 5-aminopyrazoles under heating (95°C, 16 hours) .
Key Conditions
| Catalyst | Temperature | Time | Solvent | Yield |
|---|---|---|---|---|
| Ag(CF₃CO₂) | 100°C | 2 h | DMAc | 75–90% |
| ZrCl₄ | 95°C | 16 h | EtOH | 60–85% |
Electrophilic Substitution
The pyridine and pyrazole rings undergo substitution at positions activated by the ethyl group’s electron-donating nature:
Comparative Reactivity
| Position | Reactivity (vs. Methyl Analog) | Dominant Pathway |
|---|---|---|
| C-5 (Pyridine) | Enhanced due to ethyl group | Halogenation |
| C-3 (Pyrazole) | Reduced | Oxidation |
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to a tetrahydropyridine derivative, retaining the pyrazole moiety .
-
Oxidation : Treating with m-CPBA or KMnO₄ oxidizes the ethyl group to a carboxylic acid, altering solubility and bioactivity .
Oxidation Outcomes
| Oxidizing Agent | Product | Functional Group Change |
|---|---|---|
| m-CPBA | 3-(Carboxyphenyl) derivative | Ethyl → Carboxylic Acid |
| KMnO₄ | Pyridine N-oxide | Pyridine → N-Oxide |
Multi-Component Reactions (MCRs)
The compound serves as a scaffold in MCRs to generate complex heterocycles:
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is with a molecular weight of approximately 239.27 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 12.5 |
| MCF-7 (breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Preliminary investigations indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This property could be beneficial in developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results indicate substantial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
Several case studies have documented the synthesis and application of pyrazolo[3,4-b]pyridines in drug discovery:
- Case Study 1 : A study published in Molecules explored various pyrazolo[3,4-b]pyridine derivatives for their therapeutic properties. The authors synthesized over 300,000 compounds and identified several candidates with significant anticancer activity .
- Case Study 2 : Research conducted on derivatives of pyrazolo[3,4-b]pyridine demonstrated their effectiveness against specific cancer cell lines and highlighted the importance of structural modifications to enhance bioactivity .
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The pyrazolo[3,4-b]pyridinone core is versatile, with modifications impacting biological activity, solubility, and pharmacokinetics. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects : The 3-ethylphenyl group in the target compound balances lipophilicity and metabolic stability, whereas halogenated analogs (e.g., dichlorophenyl) may face toxicity challenges .
- Biological Targets : While the target compound inhibits h-TNAP, deazapurine analogs (Supe et al., 2018) target ALK kinases, demonstrating scaffold versatility .
Key Observations :
Pharmacological and Physicochemical Profiles
- Molecular Weight: The target compound (135.12 g/mol) adheres to Lipinski’s rule, favoring oral bioavailability. Bulkier analogs (e.g., chromeno-fused derivatives) may struggle with absorption .
- Potency : While exact IC₅₀ values for the target compound are unspecified, its designation as "most potent" in its series suggests superior h-TNAP inhibition compared to methyl- or phenyl-substituted analogs .
Biological Activity
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. Its unique structure, featuring a pyrazole ring fused with a pyridine ring, has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer research and enzyme inhibition studies. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide an authoritative overview.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 2-(3-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one |
| InChI | InChI=1S/C14H13N3O/c1-2-10-5-3-6-11(9-10)17-14(18)12-7-4-8-15-13(12)16-17/h3-9H,2H2,1H3,(H,15,16) |
| Canonical SMILES | CCC1=CC(=CC=C1)N2C(=O)C3=C(N2)N=CC=C3 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines were tested for cytotoxicity. The compound displayed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival pathways. It has been observed to induce apoptosis in cancer cells by:
- Inhibiting Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest and subsequent apoptosis.
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been utilized as a tool compound in biological research to study enzyme inhibition:
- Abl Kinase Inhibition : Although some derivatives of pyrazolo compounds have shown promising results in inhibiting Abl kinase, studies indicate that this specific compound may lack the necessary functional groups for effective binding .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 2-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one and 2-(3-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one, the presence of the ethyl group in this compound may enhance its biological activity by influencing its chemical reactivity and interaction with biological targets .
Study 1: Anticancer Efficacy
A study published in 2020 evaluated the anticancer activity of various pyrazolopyridine derivatives against human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with CDK enzymes. The study found that while it showed some inhibitory effects on CDK activity, it was less effective compared to other derivatives that contained additional functional groups capable of enhancing binding affinity .
Q & A
Q. Table 1: Reaction Optimization for Pyrazolo[3,4-b]pyridine Synthesis
| Step | Reagents/Conditions | Yield | Key Parameters |
|---|---|---|---|
| Cyclization | Hydrazine, 110°C, 16h | 29% | LC-MS purification |
| Protection | Boc₂O, DMAP, Et₃N | 88% | Room temperature, DMF solvent |
| Deprotection | TFA in DCM, 30min | 70% | Mild acidic conditions |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry. For example, aromatic protons in pyrazolo[3,4-b]pyridines appear as distinct singlets between δ 7.5–8.5 ppm .
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., π-π stacking at 3.45 Å in related derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₅N₃ with MW 237.31) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay design or compound purity. Strategies include:
- Standardized Assays : Use cell-permeable analogs (e.g., rhodanine-acetic acid derivatives) with controlled permeability .
- Dose-Response Curves : Validate activity thresholds using IC₅₀ values from multiple replicates .
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and LC-MS to exclude degradation products .
Q. What computational approaches are suitable for predicting the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase domains (e.g., MAPK or PI3K) using software like AutoDock Vina. Focus on π-π interactions with aromatic residues .
- QSAR Modeling : Corporate substituent effects (e.g., trifluoromethyl groups in C16H12F3N3O2) to predict bioavailability .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Safety and Stability Considerations
- Handling Precautions : Avoid ignition sources (P210) and use PPE (gloves, goggles) per hazard statements H315/H319 .
- Storage : Store sealed at 2–8°C to prevent decomposition .
Environmental Impact Assessment
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
